3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Description
Molecular Formula: C₁₁H₁₀N₂O₄ Structure: The compound features a phthalazine core substituted with a 2-hydroxyethyl group at the N3 position and a carboxylic acid group at the C1 position (Fig. 1).
Properties
IUPAC Name |
3-(2-hydroxyethyl)-4-oxophthalazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-6-5-13-10(15)8-4-2-1-3-7(8)9(12-13)11(16)17/h1-4,14H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWMLCMENHFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties. Its structural features allow it to interact with biological systems in ways that may lead to the development of new drugs.
Case Study: Anticancer Activity
Research has indicated that derivatives of phthalazine compounds exhibit anticancer properties. Studies focusing on 3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have shown promising results in inhibiting tumor growth in vitro. For instance, a study demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Biochemical Research
The compound's ability to act as a ligand for various enzymes makes it valuable in biochemical assays.
Case Study: Enzyme Inhibition
In studies examining enzyme kinetics, this compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, which could lead to further exploration of its role in metabolic regulation .
Proteomics
This compound is also utilized in proteomics research for the study of protein interactions and modifications.
Case Study: Protein Labeling
In proteomics applications, this compound has been used as a labeling agent to track proteins within cellular environments. Its reactive groups allow for covalent bonding with amino acids, facilitating the study of protein dynamics and interactions within living cells .
Comparative Analysis of Applications
| Application Area | Potential Benefits | Case Study Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Induces apoptosis in cancer cell lines |
| Biochemical Research | Enzyme inhibition | Significant inhibition rates observed |
| Proteomics | Protein interaction studies | Effective as a labeling agent |
Comparison with Similar Compounds
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 148.2 Ų ([M-H]⁻) to 161.9 Ų ([M+Na]+), indicating moderate polarity suitable for chromatographic separation .
Comparison with Structural Analogs
Parent Compound: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 3260-44-4)
Molecular Formula : C₉H₆N₂O₃
Structural Difference : Lacks the 2-hydroxyethyl substituent at N3.
Impact :
- Molecular Weight : Reduced by 44.06 g/mol compared to the target compound, affecting solubility and bioavailability.
| Property | Target Compound | Parent Compound (CAS 3260-44-4) |
|---|---|---|
| Molecular Weight | 234.21 g/mol | 190.16 g/mol |
| Key Substituent | 2-Hydroxyethyl at N3 | None |
| Predicted CCS ([M+H]+) | 149.0 Ų | Not reported |
Alkyl-Substituted Derivatives
- 3-(2-Methylpropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid Structural Difference: 2-Methylpropyl group at N3 instead of hydroxyethyl.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7)
Aryl-Substituted Derivatives
- 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 36710-94-8) Structural Difference: 4-Methoxyphenyl group at N3. However, it reduces solubility compared to the hydroxyethyl group .
| Property | Target Compound | 3-(4-Methoxyphenyl) Derivative |
|---|---|---|
| Molecular Weight | 234.21 g/mol | 296.28 g/mol |
| Substituent | Hydroxyethyl (polar) | Methoxyphenyl (aromatic) |
| Purity (Available Data) | Not specified | 90% |
Heterocyclic Analogs with Antimicrobial Activity
- 3-Amino-5-methyl-2-(alkythio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Core Difference: Thienopyrimidine instead of phthalazine.
Functional and Pharmacological Implications
- Hydroxyethyl vs. Alkyl/Aryl Groups : The hydroxyethyl group in the target compound balances hydrophilicity and steric bulk, making it preferable for applications requiring moderate polarity (e.g., chromatographic standards or solubility-dependent syntheses) .
- Carboxylic Acid Role : The C1 carboxylic acid is critical for hydrogen bonding and salt formation, shared across all analogs. Derivatives with electron-withdrawing groups (e.g., fluorine) may exhibit enhanced stability in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling phthalazine derivatives with hydroxyethyl groups under reflux conditions. For example, analogous methods for 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid derivatives use acetic acid and sodium acetate as catalysts . Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and reaction time (2–4 hours under nitrogen). Post-synthesis purification via recrystallization (DMF/ethanol) is recommended to isolate high-purity crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Prioritize - and -NMR to confirm the hydroxyethyl group (δ 3.6–4.2 ppm for –CHOH) and carbonyl peaks (δ 165–175 ppm for carboxylic acid).
- Infrared Spectroscopy (IR) : Look for O–H (3200–3500 cm), C=O (1680–1720 cm), and aromatic C–H stretches (3050–3100 cm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z 250–260). Cross-reference with X-ray crystallography for structural confirmation, as demonstrated for similar phthalazine derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in differentiating tautomeric forms?
- Methodological Answer : Tautomerism between keto and enol forms may cause spectral variability. Use dynamic NMR experiments at varying temperatures (e.g., 25–60°C) to observe proton exchange rates. Computational modeling (DFT calculations) can predict stable tautomers, while single-crystal X-ray diffraction provides definitive structural assignments . For example, X-ray data for analogous compounds confirmed keto dominance in the solid state .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. For example, phthalazine derivatives show instability at pH >10 due to hydrolysis of the carboxylic acid group .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C for similar compounds ).
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Substitution : React with bromine or nitration agents in acetic acid. Monitor regioselectivity via LC-MS and compare to computational predictions (e.g., meta-directing effects of the hydroxyethyl group).
- Nucleophilic Attack : Test reactions with amines (e.g., benzylamine) to form amide derivatives. Kinetic studies under controlled temperatures (25–50°C) can reveal activation barriers .
Q. What analytical approaches are recommended for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Impurities such as unreacted phthalazine precursors (retention time ~3.2 minutes) or hydroxylated byproducts can be quantified against calibrated standards . Limit of detection (LOD) should be ≤0.1% w/w.
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Solubility predictions via COSMO-RS or Hansen parameters often overestimate polar aprotic solvent compatibility. Validate experimentally using a shake-flask method: Dissolve 10 mg of compound in 1 mL of solvent (e.g., DMSO, methanol) at 25°C, filter, and quantify via UV-Vis (λ = 280 nm). Adjust computational models using empirical correction factors .
Q. What steps can mitigate batch-to-batch variability in crystallinity and purity?
- Methodological Answer : Implement controlled crystallization (e.g., slow cooling from saturated DMF solution). Use powder X-ray diffraction (PXRD) to compare crystallinity across batches. For impurities >1%, employ preparative HPLC with a semi-preparative C18 column .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
